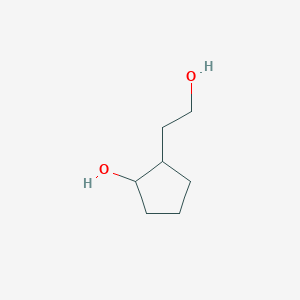

2-(2-Hydroxyethyl)cyclopentan-1-ol

Overview

Description

“2-(2-Hydroxyethyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C7H14O2 . It is a chemical intermediate that can be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring with a hydroxyethyl group attached . The exact structure can be determined using spectroscopic methods such as NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using various computational methods. For example, its boiling point, density, and other properties can be estimated .Scientific Research Applications

Cyclization Reactions

- Cyclization of 1,6-Heptadienes: α-Hydroxy isopropyl radicals, generated by γ irradiation of 2-propanol or photolysis with acetone, add to 1,6-heptadienes to generate 1-methyl-2-(2-hydroxyethyl)-cyclopentane or its heterocyclic equivalent, predominantly yielding cis-disubstituted cyclopentane (A. Naim, G. Mills, & P. Shevlin, 1992).

Chemical Precursors and Decomposition Products

- Structure Identification of Chemical Precursors: 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol was identified as a suspected chemical precursor of 2-fluorodeschloroketamine using GC-MS and GC-Q/TOF-MS. The study provided insights into the fragmentation pathway and decomposition mechanisms of the compound (Xuan-Gan Luo et al., 2022).

Experimental Design and Optimization in Education

- Educational Project on Synthesis Optimization: A project for undergraduate students focused on optimizing the synthesis of benzyl-1-cyclopentan-1-ol using experimental design, emphasizing the importance of scientific rigor and quantitative analysis methods (N. Bouzidi & C. Gozzi, 2008).

Synthesis of Biologically Relevant Molecules

- Enantiomerically Pure Synthons: The (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol was prepared and resolved using lipase AK and vinyl acetate, providing a chiral synthon for synthesizing biologically interesting molecules. The absolute configuration of this diol was confirmed using the Mosher ester method (Hao Chen et al., 2009).

Microbial Hydroxylation and Product Structures

- Microbial Hydroxylation of Cycloalkylbenoxazoles: The study describes microbial hydroxylations of various 2-cycloalkyl-1,3-benzoxazoles, including the enhancement of enantiomeric excess in products such as 3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol using lipase catalyzed resolution (A. D. Raadt et al., 1996).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2-hydroxyethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-4-6-2-1-3-7(6)9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCPYUDYGSGMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554802 | |

| Record name | 2-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32943-15-0 | |

| Record name | 2-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125705.png)

![1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane](/img/structure/B3125720.png)

![N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B3125722.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3125742.png)

![N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3125749.png)

![2-Amino-5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B3125767.png)

![Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate](/img/structure/B3125780.png)

![5-methyl-N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B3125786.png)

![2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B3125789.png)